(2S,3S,4R)-3,4-dimethyl-5-oxopyrrolidine-2-carboxylic acid
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Overview
Description
(2S,3S,4R)-3,4-dimethyl-5-oxopyrrolidine-2-carboxylic acid is a chiral compound with a unique structure that includes a pyrrolidine ring substituted with methyl groups and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R)-3,4-dimethyl-5-oxopyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the cyclization of a suitable precursor, such as a substituted amino acid or a lactam, under acidic or basic conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or the use of biocatalysts. These methods aim to improve yield, reduce waste, and ensure the stereochemical purity of the product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4R)-3,4-dimethyl-5-oxopyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may yield alcohols. Substitution reactions can lead to a variety of substituted pyrrolidine derivatives.
Scientific Research Applications
(2S,3S,4R)-3,4-dimethyl-5-oxopyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2S,3S,4R)-3,4-dimethyl-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved can include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
Similar Compounds
(2S,3S,4R)-3,4-dimethyl-5-oxopyrrolidine-2-carboxylic acid: Unique due to its specific stereochemistry and functional groups.
(S)-3,4-dimethyl-5-oxopyrrolidine-2-carboxylic acid: Similar structure but different stereochemistry.
®-3,4-dimethyl-5-oxopyrrolidine-2-carboxylic acid: Another stereoisomer with different properties.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which can significantly influence its reactivity and interactions with biological molecules. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H11NO3 |
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Molecular Weight |
157.17 g/mol |
IUPAC Name |
(2S,3S,4R)-3,4-dimethyl-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO3/c1-3-4(2)6(9)8-5(3)7(10)11/h3-5H,1-2H3,(H,8,9)(H,10,11)/t3-,4+,5-/m0/s1 |
InChI Key |
LBIUUNLXZPGHBA-LMVFSUKVSA-N |
Isomeric SMILES |
C[C@H]1[C@H](C(=O)N[C@@H]1C(=O)O)C |
Canonical SMILES |
CC1C(C(=O)NC1C(=O)O)C |
Origin of Product |
United States |
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